molecular formula C22H25N3O2 B5583728 3-(3-hydroxy-3-methylbutyl)-N-[2-(1H-pyrazol-1-yl)benzyl]benzamide

3-(3-hydroxy-3-methylbutyl)-N-[2-(1H-pyrazol-1-yl)benzyl]benzamide

Cat. No. B5583728
M. Wt: 363.5 g/mol
InChI Key: OTFKKLJKWJXGDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to 3-(3-hydroxy-3-methylbutyl)-N-[2-(1H-pyrazol-1-yl)benzyl]benzamide, typically involves multi-step chemical reactions. These reactions often employ condensation and cyclization techniques to incorporate the pyrazole ring into the molecular structure. For example, a study on the synthesis and characterization of pyrazole derivatives revealed the utilization of one-pot, multi-component reactions for the efficient synthesis of complex molecules (Bade & Vedula, 2015).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. A study demonstrated the use of spectral characterization and X-ray crystal structure studies to elucidate the structure of a novel pyrazole derivative, highlighting the importance of these techniques in understanding the molecular conformation and interactions (Kumara et al., 2018).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, influenced by their functional groups. The presence of the benzamide group can affect the reactivity and chemical properties of the compound. For instance, the Bischler-Napieralski reaction has been employed to cyclize N-(4-aryl-4-hydroxybutyl)benzamides to form pyrroles, showcasing the versatility of pyrazole-based benzamides in chemical synthesis (Browne et al., 1981).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are often studied using techniques like thermogravimetric analysis, differential scanning calorimetry, and single-crystal X-ray diffraction. Research on similar compounds has highlighted the role of intermolecular interactions, such as hydrogen bonding and π-π stacking, in determining the crystal packing and physical properties (Kranjc et al., 2012).

properties

IUPAC Name

3-(3-hydroxy-3-methylbutyl)-N-[(2-pyrazol-1-ylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-22(2,27)12-11-17-7-5-9-18(15-17)21(26)23-16-19-8-3-4-10-20(19)25-14-6-13-24-25/h3-10,13-15,27H,11-12,16H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFKKLJKWJXGDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)NCC2=CC=CC=C2N3C=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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